4-amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one
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Overview
Description
4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one typically involves the reaction of 4-amino-6-alkyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine with 3-cyanopyridine under catalytic hydrogenation conditions. The reaction is carried out in the presence of a Raney-nickel catalyst in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine ring or the pyridine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce various substituted triazine or pyridine derivatives.
Scientific Research Applications
4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting CDKs, this compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Uniqueness
4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one is unique due to its specific triazine-pyridine structure, which provides distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C8H7N5O |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-amino-6-pyridin-3-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H7N5O/c9-7-11-6(12-8(14)13-7)5-2-1-3-10-4-5/h1-4H,(H3,9,11,12,13,14) |
InChI Key |
UFAFVHXHQXRLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
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